N-[2-(1-adamantyloxy)ethyl]-1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
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Overview
Description
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-6-QUINOLINECARBOXAMIDE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an adamantane moiety, a quinoline ring, and a sulfonyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-6-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the adamantane derivative. The adamantane moiety is introduced through a nucleophilic substitution reaction, where an adamantane halide reacts with an appropriate nucleophile. The quinoline ring is then constructed via a cyclization reaction, followed by the introduction of the sulfonyl group through sulfonation. The final step involves the coupling of the quinoline derivative with the adamantane moiety under specific reaction conditions, such as elevated temperatures and the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-6-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The adamantane moiety can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-6-QUINOLINECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-6-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in neurotransmitter synthesis, thereby affecting neuronal signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-6-QUINOLINECARBOXAMIDE: shares structural similarities with other adamantane and quinoline derivatives, such as:
Uniqueness
The uniqueness of N-[2-(ADAMANTAN-1-YLOXY)ETHYL]-1-(METHYLSULFONYL)-1,2,3,4-TETRAHYDRO-6-QUINOLINECARBOXAMIDE lies in its combined structural features, which confer distinct chemical properties and reactivity
Properties
Molecular Formula |
C23H32N2O4S |
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Molecular Weight |
432.6 g/mol |
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-1-methylsulfonyl-3,4-dihydro-2H-quinoline-6-carboxamide |
InChI |
InChI=1S/C23H32N2O4S/c1-30(27,28)25-7-2-3-19-12-20(4-5-21(19)25)22(26)24-6-8-29-23-13-16-9-17(14-23)11-18(10-16)15-23/h4-5,12,16-18H,2-3,6-11,13-15H2,1H3,(H,24,26) |
InChI Key |
CUYBZQSGVYAXLC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)C(=O)NCCOC34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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